molecular formula C23H27NO2 B5066316 3-anilino-3-(1-methoxycyclohexyl)-1-(4-methylphenyl)-2-propen-1-one

3-anilino-3-(1-methoxycyclohexyl)-1-(4-methylphenyl)-2-propen-1-one

Cat. No. B5066316
M. Wt: 349.5 g/mol
InChI Key: SFGBHERZFHZJCG-XLNRJJMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-anilino-3-(1-methoxycyclohexyl)-1-(4-methylphenyl)-2-propen-1-one, also known as MAP-1, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various research fields. MAP-1 is a member of the phenylpropenone family and has a unique chemical structure that makes it a promising candidate for use in scientific research.

Mechanism of Action

The mechanism of action of 3-anilino-3-(1-methoxycyclohexyl)-1-(4-methylphenyl)-2-propen-1-one is not fully understood, but it is believed to act on various molecular targets in the body. This compound has been shown to interact with the GABA-A receptor, which is involved in the regulation of anxiety and depression. It has also been shown to inhibit the activity of certain enzymes involved in the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to increase the levels of certain neurotransmitters in the brain, including serotonin and dopamine. This compound has also been shown to inhibit the activity of certain enzymes involved in the growth of cancer cells, leading to decreased cell proliferation. Additionally, this compound has anti-inflammatory properties and has been shown to decrease the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 3-anilino-3-(1-methoxycyclohexyl)-1-(4-methylphenyl)-2-propen-1-one in lab experiments is its unique chemical structure, which makes it a promising candidate for use in various research fields. Additionally, the synthesis method for this compound is relatively straightforward and can be carried out in a laboratory setting. However, one limitation of using this compound in lab experiments is the lack of information on its long-term effects and potential side effects.

Future Directions

There are several future directions for research on 3-anilino-3-(1-methoxycyclohexyl)-1-(4-methylphenyl)-2-propen-1-one. One area of research could focus on the potential use of this compound in the treatment of anxiety and depression. Additionally, further research could be conducted on the potential use of this compound in the treatment of cancer and inflammatory diseases. Another area of research could focus on the development of new synthetic compounds based on the structure of this compound, with potential applications in various research fields. Overall, the unique chemical structure and potential applications of this compound make it a promising candidate for further research.

Synthesis Methods

The synthesis of 3-anilino-3-(1-methoxycyclohexyl)-1-(4-methylphenyl)-2-propen-1-one involves the reaction of aniline, cyclohexanone, p-tolualdehyde, and methanol in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of this compound. The synthesis method is relatively straightforward and can be carried out in a laboratory setting.

Scientific Research Applications

3-anilino-3-(1-methoxycyclohexyl)-1-(4-methylphenyl)-2-propen-1-one has been used in various scientific research applications, including studies on the central nervous system, cancer, and inflammation. In the central nervous system, this compound has been shown to have anxiolytic and antidepressant properties. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. Additionally, this compound has anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.

properties

IUPAC Name

(Z)-3-anilino-3-(1-methoxycyclohexyl)-1-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO2/c1-18-11-13-19(14-12-18)21(25)17-22(24-20-9-5-3-6-10-20)23(26-2)15-7-4-8-16-23/h3,5-6,9-14,17,24H,4,7-8,15-16H2,1-2H3/b22-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGBHERZFHZJCG-XLNRJJMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=C(C2(CCCCC2)OC)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C(/C2(CCCCC2)OC)\NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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